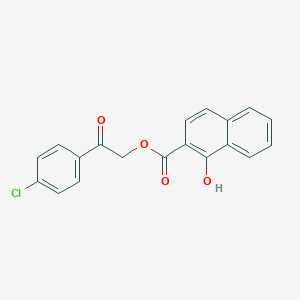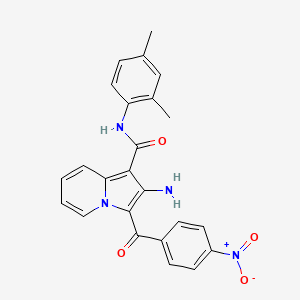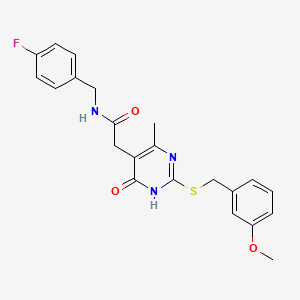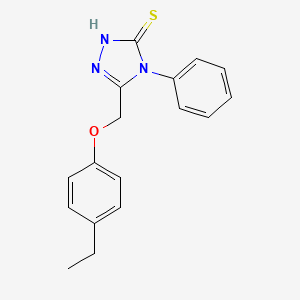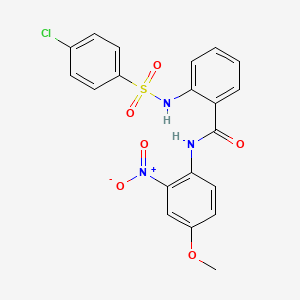
2-(4-chlorophenylsulfonamido)-N-(4-methoxy-2-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(4-chlorophenylsulfonamido)-N-(4-methoxy-2-nitrophenyl)benzamide" is a benzamide derivative with potential biological activity. Benzamide derivatives are known for their diverse pharmacological properties, including antimicrobial, antidiabetic, and herbicidal activities. These compounds often contain various substituents on the benzamide moiety that can significantly affect their chemical behavior and biological activity .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the acylation of aromatic compounds with acid chlorides or anhydrides, followed by various functionalization reactions. For instance, the synthesis of related compounds has been reported using one-pot reactions, electrochemical oxidation, and chemical reactions with arylsulfinic acids as nucleophiles . The synthesis of the specific compound is not detailed in the provided papers, but it likely follows similar synthetic strategies, with the introduction of the chlorophenylsulfonamido and methoxy-nitrophenyl groups through subsequent steps.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of a benzamide core with various substituents that can influence the overall molecular conformation and intermolecular interactions. X-ray crystallography is a common technique used to determine the precise molecular structure, as seen in related compounds where the crystal structure and the dihedral angles between aromatic rings have been reported . These structural details are crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Benzamide derivatives can undergo a range of chemical reactions, including further acylation, sulfonation, and nitration, depending on the substituents present on the aromatic rings. The reactivity of these compounds can be influenced by the electron-withdrawing or electron-donating nature of the substituents, which affects the electron density of the benzamide moiety . The specific chemical reactions that "2-(4-chlorophenylsulfonamido)-N-(4-methoxy-2-nitrophenyl)benzamide" can undergo are not detailed in the provided papers, but it is likely to be similar to those of structurally related compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of nitro, methoxy, and sulfonamide groups can affect the compound's polarity, hydrogen bonding capacity, and overall molecular geometry, which in turn influences its physical properties and solubility in different solvents . The chemical stability of these compounds can also be affected by the presence of electron-withdrawing groups, such as the nitro group, which can make the compound more susceptible to reduction reactions.
Applications De Recherche Scientifique
Inhibition of Carbonic Anhydrase Isoforms
Sulfonamide compounds, including those with acridine and bis acridine structures, have shown effective inhibitory activity against cytosolic carbonic anhydrase isoforms II and VII. These isoforms are involved in various physiological processes, including respiration and the regulation of pH in tissues. The study by Ulus et al. (2013) synthesized novel acridine sulfonamide compounds and investigated their inhibition potency, discovering that they exhibit high affinity for these isoforms, which could have implications for therapeutic applications in conditions where carbonic anhydrase activity is dysregulated (Ulus et al., 2013).
Antihypertensive and Diuretic Activities
Rahman et al. (2014) explored the pharmacological properties of quinazoline derivatives, including sulfonamide compounds, for their potential as diuretic and antihypertensive agents. This research aimed to identify hybrid molecules that could serve as effective treatments for hypertension, demonstrating the versatility of sulfonamide derivatives in addressing cardiovascular diseases (Rahman et al., 2014).
Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists
Indazole arylsulfonamides, as synthesized and examined by Procopiou et al. (2013), were found to be potent human CCR4 antagonists. The study identified specific substituents that enhanced the compounds' potency, providing a foundation for developing new treatments for diseases mediated by CCR4, such as allergic diseases and certain types of cancer (Procopiou et al., 2013).
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-N-(4-methoxy-2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O6S/c1-30-14-8-11-18(19(12-14)24(26)27)22-20(25)16-4-2-3-5-17(16)23-31(28,29)15-9-6-13(21)7-10-15/h2-12,23H,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWCZTWNWLZLSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorobenzenesulfonamido)-N-(4-methoxy-2-nitrophenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

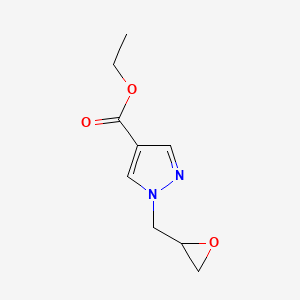
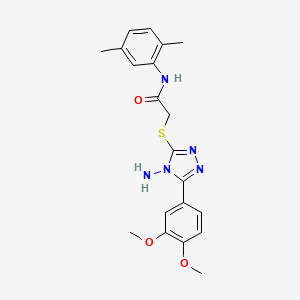
![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2543602.png)
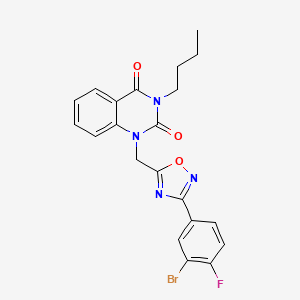
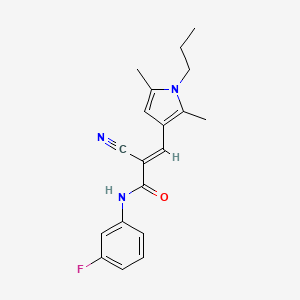
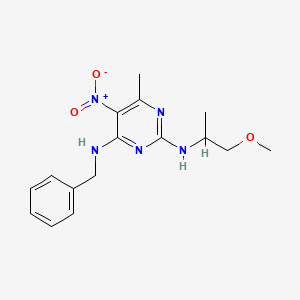

![4-bromo-6-methyl-1H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B2543612.png)
![2-[(3,5-difluorobenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2543613.png)
